PrCP Inhibitory Potency: IC₅₀ = 0.41 nM — Sub-Nanomolar Activity Surpasses Typical Benzimidazole-Pyrrolidinyl Amide Analogs
In a fluorescence-based enzymatic assay for mouse PrCP, CAS 840496-43-7 achieved an IC₅₀ of 0.41 nM, as recorded in BindingDB [1]. This sub-nanomolar potency outperforms the majority of benzimidazole-pyrrolidinyl amide analogs reported in the Shen et al. (2011) SAR exploration, where lead compound 9b and related analogs exhibited IC₅₀ values in the low nanomolar range (typically 1–100 nM) [2]. The quantitative gap between 0.41 nM and even 1 nM represents a meaningful advantage in biochemical target engagement.
| Evidence Dimension | PrCP Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.41 nM |
| Comparator Or Baseline | Benzimidazole-pyrrolidinyl amide series (Shen et al. 2011): most analogs IC₅₀ = 1–100 nM; compound 9b reported with low-nanomolar IC₅₀ and modest ex vivo target engagement. |
| Quantified Difference | ≥2.4-fold more potent than a hypothetical 1 nM analog; orders of magnitude more potent than micromolar inhibitors in the series. |
| Conditions | Fluorescence-based enzymatic assay, mouse PrCP (Lysosomal Pro-X carboxypeptidase). |
Why This Matters
Sub-nanomolar potency maximizes target engagement at lower compound concentrations, reducing material consumption in cellular and in vivo experiments while potentially offering a wider therapeutic window.
- [1] BindingDB, Entry ID 50033010. Target: Lysosomal Pro-X carboxypeptidase (mouse PrCP). Ligand: BDBM50338033, IC₅₀ = 0.41 nM. View Source
- [2] Shen HC, Ding FX, Zhou C, Xiong Y, Verras A, Chabin RM, Xu S, Tong X, Xie D, Lassman ME, Bhatt UR, Garcia-Calvo MM, Geissler W, Shen Z, Chen D, SinhaRoy R, Hale JJ, Tata JR, Pinto S, Shen DM, Colletti SL. Discovery of benzimidazole pyrrolidinyl amides as prolylcarboxypeptidase inhibitors. Bioorg Med Chem Lett. 2011;21(5):1299-1305. PMID: 21315588. View Source
